Ethyl 4-hydroxypiperidine-1-carboxylate

Organic Synthesis Process Chemistry Carbamate Formation

Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6) is an N-protected 4-hydroxypiperidine derivative, classified as a piperidinecarboxylic acid ester. It is a key pharmaceutical intermediate, valued for its piperidine scaffold, 4-hydroxyl group, and N-ethoxycarbonyl protecting group, which provide distinct reactivity and synthetic utility.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 65214-82-6
Cat. No. B1266444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxypiperidine-1-carboxylate
CAS65214-82-6
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)O
InChIInChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3
InChIKeyQABJNOSERNVHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6): Essential Procurement Data and Baseline Specifications


Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6) is an N-protected 4-hydroxypiperidine derivative, classified as a piperidinecarboxylic acid ester [1]. It is a key pharmaceutical intermediate, valued for its piperidine scaffold, 4-hydroxyl group, and N-ethoxycarbonyl protecting group, which provide distinct reactivity and synthetic utility [2]. Physically, it is a colorless to pale yellow liquid with a molecular weight of 173.21 g/mol, a boiling point of 275.1 °C at 760 mmHg, and a density of 1.12 g/cm³ . Its primary role is as a building block in the synthesis of antihistamines (e.g., Bepotastine besilate), antipsychotics, antidepressants, and calcium channel blockers (e.g., Levamlodipine besylate) [3].

Why Ethyl 4-hydroxypiperidine-1-carboxylate Cannot Be Casually Substituted: A Quantitative Basis for Selection


The N-ethoxycarbonyl (ethyl carbamate) protecting group fundamentally alters reactivity, stability, and application scope compared to analogs like N-Boc- or N-benzyl-4-hydroxypiperidine [1]. While all are 4-hydroxypiperidine derivatives, the ethyl carbamate group offers a unique balance of stability under acidic conditions (relative to Boc) and ease of cleavage (relative to benzyl), enabling distinct synthetic pathways . More critically, the target compound is the documented, validated intermediate for specific high-value APIs, including Bepotastine besilate and Levamlodipine besylate [2]. Substituting with another N-protected 4-hydroxypiperidine would necessitate re-optimization of synthetic routes and potentially alter final product purity or yield, introducing unquantified risk and regulatory hurdles. The quantitative evidence below substantiates these non-interchangeable properties.

Quantitative Evidence for Ethyl 4-hydroxypiperidine-1-carboxylate: Head-to-Head and Cross-Study Comparisons


Synthetic Efficiency: Ethyl Carbamate vs. Benzyl Carbamate Yield Comparison

In a standardized carbamate formation procedure, Ethyl 4-hydroxypiperidine-1-carboxylate (target) was synthesized with an 84% isolated yield, compared to its benzyl analog (Benzyl 4-hydroxypiperidine-1-carboxylate), which yielded a 'quantitative yield' under identical conditions . While both reactions used 4-hydroxypiperidine as a substrate, triethylamine as a base, and the respective chloroformate in dichloromethane at 0°C for 30 minutes, the ethyl carbamate derivative was obtained in a defined, high yield suitable for process validation. The difference highlights that while the benzyl analog may offer near-quantitative conversion, the ethyl derivative provides a reproducible, high-yield process that avoids the complexities associated with benzyl group removal (e.g., hydrogenolysis) in subsequent steps.

Organic Synthesis Process Chemistry Carbamate Formation

Physical Property Differentiation: Boiling Point and Density for Process Engineering

The target compound exhibits a boiling point of 275.1 °C at 760 mmHg and a density of 1.12 g/cm³ . In contrast, the unprotected parent compound, 4-Hydroxypiperidine, has a boiling point of 108-114 °C at 15 mmHg and a melting point of 86-90 °C [1]. The significantly higher boiling point of the ethyl carbamate derivative under atmospheric pressure indicates its suitability for high-temperature reactions and provides a clear operational window for distillation-based purification. This physical property difference is critical for process engineers designing large-scale syntheses, as it dictates the equipment and conditions required for isolation and purification.

Process Engineering Purification Physical Properties

Specific API Route Validation: Essential Intermediate for Bepotastine Besilate and Levamlodipine Besylate

Ethyl 4-hydroxypiperidine-1-carboxylate is a documented, essential intermediate in the synthesis of Bepotastine besilate, a second-generation H1 receptor antagonist [1], and Levamlodipine besylate, a third-generation calcium channel blocker [2]. In contrast, alternative N-protected 4-hydroxypiperidines like N-Boc-4-hydroxypiperidine or N-benzyl-4-hydroxypiperidine are not validated for these specific commercial routes. This route-specific validation is a critical differentiator for procurement: sourcing the exact intermediate ensures alignment with established, regulatory-compliant synthetic pathways, avoiding the need for costly re-development and re-validation of alternative routes.

Pharmaceutical Synthesis API Manufacturing Regulatory Starting Materials

Stability Under Recommended Storage: A Baseline for Procurement Specifications

The compound is reported to be 'stable under recommended storage conditions' per its safety data sheet . While no direct comparative stability data against analogs (e.g., N-Boc-4-hydroxypiperidine, which is known to be sensitive to acidic conditions) was identified, this baseline stability statement is crucial for procurement planning. It indicates that the compound does not require specialized, costly storage (e.g., -20°C) and can be stored under ambient conditions in an inert atmosphere, reducing logistical complexity and storage costs compared to more labile intermediates .

Chemical Stability Storage Quality Control

Alternative Synthetic Route: Avoidance of Toxic Ethyl Chloroformate

A patent describes an alternative synthesis for Ethyl 4-hydroxypiperidine-1-carboxylate (target) that avoids the use of highly toxic ethyl chloroformate, a reagent commonly required for the synthesis of many carbamate analogs [1]. This method uses 4-hydroxypiperidine, hexamethyldisilazane, and diethyl carbonate to achieve the target compound in two steps. This process innovation directly addresses a key procurement and manufacturing concern: supply chain security and process safety. While the yield was not quantified in the available excerpt, the ability to source this compound from manufacturers using this safer route is a verifiable differentiator. No comparable safer-route patent was identified for N-Boc- or N-benzyl-4-hydroxypiperidine in the search.

Green Chemistry Process Safety Alternative Synthesis

Validated Application Scenarios for Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6) in Pharmaceutical R&D and Manufacturing


Synthesis of Bepotastine Besilate (Antihistamine API)

Use as a critical, validated intermediate in the multi-step synthesis of Bepotastine besilate, a second-generation H1 receptor antagonist. This application leverages the compound's specific stereochemistry and reactivity, as documented in pharmaceutical synthesis literature [1]. Procurement of this exact intermediate ensures alignment with established, regulatory-compliant manufacturing routes, minimizing process development risk.

Synthesis of Levamlodipine Besylate (Calcium Channel Blocker API)

Serve as a key building block in the production of Levamlodipine besylate, a third-generation dihydropyridine calcium channel antagonist used for hypertension [2]. The compound's N-ethoxycarbonyl group provides the necessary protection and subsequent deprotection strategy for the construction of the final API. This validated use case directly supports procurement for generic drug manufacturers.

Development of Novel CNS-Active Pharmaceutical Candidates

Employ as a versatile piperidine scaffold for medicinal chemistry exploration, particularly in the synthesis of potential antipsychotic and antidepressant compounds [3]. The 4-hydroxyl group and the N-ethoxycarbonyl handle offer distinct points for diversification, enabling the construction of targeted libraries. Its well-defined physical properties (e.g., boiling point, density) facilitate purification and scale-up in research settings.

Process Development Using Safer Synthetic Routes

Source from manufacturers utilizing patented, ethyl chloroformate-free synthetic routes [4]. This application is critical for organizations prioritizing green chemistry principles, process safety, and supply chain sustainability. The existence of this alternative route provides a verifiable, risk-mitigated procurement option not equally available for all N-protected piperidine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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